molecular formula C7H9N3O4 B1603861 6-isopropyl-2,4-dihydroxy-5-nitropyriMidine CAS No. 58289-28-4

6-isopropyl-2,4-dihydroxy-5-nitropyriMidine

Cat. No.: B1603861
CAS No.: 58289-28-4
M. Wt: 199.16 g/mol
InChI Key: PVZYYMYZWPILOC-UHFFFAOYSA-N
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Description

6-Isopropyl-2,4-dihydroxy-5-nitropyrimidine (CAS: 58289-28-4) is a pyrimidine derivative with the molecular formula C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol . Its structure features:

  • Isopropyl substituent at position 6, contributing steric bulk and hydrophobicity.
  • Nitro group at position 5, an electron-withdrawing group (EWG) that enhances electrophilicity and may influence redox properties.
  • Dihydroxy groups at positions 2 and 4, enabling hydrogen bonding and increasing solubility in polar solvents.

Its reactivity is likely modulated by the interplay of EWGs (nitro) and hydrogen-bond donors (hydroxyls) .

Properties

IUPAC Name

5-nitro-6-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3(2)4-5(10(13)14)6(11)9-7(12)8-4/h3H,1-2H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZYYMYZWPILOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613994
Record name 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58289-28-4
Record name 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-2,4-dihydroxy-5-nitropyriMidine can be achieved through several synthetic routes. One common method involves the nitration of 6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.

Another synthetic route involves the condensation of 2,4-dioxo-6-(propan-2-yl)pyrimidine with a nitrating agent such as nitric acid or a nitrate salt in the presence of a catalyst. This method allows for the selective introduction of the nitro group at the 5-position of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-2,4-dihydroxy-5-nitropyriMidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines, thiols, alkoxides in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Potassium permanganate, hydrogen peroxide, or nitric acid.

Major Products Formed

    Reduction: 5-Amino-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
6-Isopropyl-2,4-dihydroxy-5-nitropyrimidine has demonstrated significant antimicrobial activity. Its structure allows it to interact with bacterial DNA gyrase, inhibiting DNA replication and transcription processes critical for bacterial survival. This mechanism positions it as a potential candidate for developing new antibiotics targeting resistant bacterial strains.

Anti-inflammatory Effects
Research indicates that derivatives of pyrimidine compounds exhibit anti-inflammatory properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2) activity, suggesting that this compound may also possess similar effects. The compound's ability to modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Biological Studies

Cellular Mechanisms
The compound's interaction with various biological targets has been extensively studied. It has been shown to influence gene expression by binding to specific enzymes involved in cellular signaling pathways. This property makes it a valuable tool for researchers investigating cellular mechanisms and drug interactions.

In Vitro Studies
In vitro experiments have highlighted the efficacy of this compound in reducing inflammation markers and promoting apoptosis in cancer cells. These findings suggest potential applications in cancer therapy, where modulation of inflammatory responses may enhance treatment outcomes .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications to the nitro group or hydroxyl substituents can significantly alter its biological activity. Research has indicated that electron-donating groups enhance anti-inflammatory effects, while variations in the isopropyl group can influence its binding affinity to target enzymes.

Case Studies

Study Findings Implications
Study on Antimicrobial ActivityDemonstrated effective inhibition of bacterial growth via DNA gyrase targetingSupports development as a novel antibiotic
Research on Anti-inflammatory PropertiesShowed significant COX-2 inhibition comparable to standard drugs like celecoxibPotential for treating inflammatory diseases
In Vitro Cancer StudiesInduced apoptosis in cancer cell lines while reducing inflammatory markersPromising candidate for cancer therapeutics

Mechanism of Action

The mechanism of action of 6-isopropyl-2,4-dihydroxy-5-nitropyriMidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes involved in the pyrimidine biosynthesis pathway, thereby disrupting the synthesis of nucleotides required for DNA and RNA replication. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key References
6-Isopropyl-2,4-dihydroxy-5-nitropyrimidine 6-isopropyl; 2,4-OH; 5-NO₂ Hydroxyl, Nitro 199.16
N4-Isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine 6-methyl; 4-NH₂; 5-NO₂; N4-isopropyl Amine, Nitro ~195.2 (estimated)
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-methanol 4-(4-fluorophenyl); 2-sulfonamide; 5-CH₂OH Sulfonamide, Fluorophenyl, Hydroxymethyl 439.49 (exact mass)
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-(4-fluorophenyl); 2-SO₂CH₃; 5-COOCH₃ Methyl ester, Sulfonyl, Fluorophenyl 380.38

Key Observations:

Hydroxyl vs. Amine/Sulfonamide Groups : The dihydroxy groups in the target compound enhance polarity and hydrogen-bonding capacity compared to sulfonamide (e.g., ) or amine derivatives (e.g., ). This increases aqueous solubility but may reduce membrane permeability.

Nitro Group vs. Carboxylate/Ester: The nitro group at position 5 in the target compound contrasts with carboxylate esters (e.g., ) or hydroxymethyl groups (e.g., ).

Aromatic vs. Aliphatic Substituents : Fluorophenyl groups (e.g., ) enhance π-π stacking interactions compared to aliphatic isopropyl or methyl groups, influencing crystal packing and solubility.

Physicochemical Properties

  • Solubility : The dihydroxy groups in the target compound likely improve solubility in polar solvents (e.g., water, DMSO) compared to methyl ester () or sulfonamide derivatives ().
  • Acidity : The 2,4-dihydroxy groups act as acidic protons (pKa ~8–10), making the compound more acidic than analogs with sulfonamides (pKa ~10–12) or amines (pKa ~5–7) .

Biological Activity

6-Isopropyl-2,4-dihydroxy-5-nitropyrimidine (CAS No. 58289-28-4) is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclocondensation Reactions : Utilizing starting materials such as isopropylamine and nitroacetaldehyde under acidic conditions.
  • Aldol Condensation : Involving the reaction of substituted pyrimidines with aldehydes to yield the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to modulate various biochemical pathways, particularly those involved in:

  • Enzyme Inhibition : It may inhibit certain enzymes that are crucial in metabolic pathways.
  • Cell Signaling Pathways : The compound can influence pathways such as the MAPK pathway, which is vital for cell proliferation and differentiation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
  • Antiviral Activity : Preliminary studies suggest potential against viral infections, particularly in HIV models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralPotential activity against HIV
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral activity of various pyrimidine derivatives, including this compound. Results indicated that it significantly inhibited HIV replication in vitro, showcasing an EC50 value comparable to established antiviral agents .
  • Antimicrobial Testing : Another investigation assessed the compound's antimicrobial properties against a panel of bacterial strains. It exhibited notable inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives. Modifications to the isopropyl and nitro groups have been correlated with enhanced biological activity. For instance:

  • Nitro Group Positioning : The presence of a nitro group at the 5-position appears critical for maintaining activity against microbial pathogens.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Nitro GroupEssential for antimicrobial potency
Isopropyl SubstitutionEnhances solubility and bioavailability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-isopropyl-2,4-dihydroxy-5-nitropyriMidine
Reactant of Route 2
6-isopropyl-2,4-dihydroxy-5-nitropyriMidine

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